1-[(4-Methoxynaphthalen-1-yl)methyl]-4-[(3-nitrophenyl)methyl]piperazine
Overview
Description
1-[(4-Methoxynaphthalen-1-yl)methyl]-4-[(3-nitrophenyl)methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a methoxynaphthalene and a nitrophenyl group
Preparation Methods
The synthesis of 1-[(4-Methoxynaphthalen-1-yl)methyl]-4-[(3-nitrophenyl)methyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methoxynaphthalene with piperazine in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with 3-nitrobenzyl chloride under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
1-[(4-Methoxynaphthalen-1-yl)methyl]-4-[(3-nitrophenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like alkyl halides.
Scientific Research Applications
1-[(4-Methoxynaphthalen-1-yl)methyl]-4-[(3-nitrophenyl)methyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 1-[(4-Methoxynaphthalen-1-yl)methyl]-4-[(3-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets. The methoxynaphthalene moiety may interact with hydrophobic pockets in proteins, while the nitrophenyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-[(4-Methoxynaphthalen-1-yl)methyl]-4-[(3-nitrophenyl)methyl]piperazine include:
1-Methyl-4-(3-nitrophenyl)piperazine: This compound shares the nitrophenyl-piperazine structure but lacks the methoxynaphthalene group.
1-[(4-Methoxynaphthalen-1-yl)methyl]piperazine: This compound lacks the nitrophenyl group, making it less versatile in certain reactions
Properties
IUPAC Name |
1-[(4-methoxynaphthalen-1-yl)methyl]-4-[(3-nitrophenyl)methyl]piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-29-23-10-9-19(21-7-2-3-8-22(21)23)17-25-13-11-24(12-14-25)16-18-5-4-6-20(15-18)26(27)28/h2-10,15H,11-14,16-17H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRDBRBGAXZPIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CN3CCN(CC3)CC4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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